molecular formula C11H14FNO B1531848 (3R,4S)-4-fluoro-N-(3-methylphenyl)oxolan-3-amine CAS No. 2165383-28-6

(3R,4S)-4-fluoro-N-(3-methylphenyl)oxolan-3-amine

Cat. No.: B1531848
CAS No.: 2165383-28-6
M. Wt: 195.23 g/mol
InChI Key: BWXRHSHRXAAKKR-GHMZBOCLSA-N
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Description

(3R,4S)-4-fluoro-N-(3-methylphenyl)oxolan-3-amine is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related fluorinated compounds and their applications in analytical chemistry and material science are highlighted by their role in facilitating chiral resolution and understanding reaction mechanisms. For instance, the study by Rodríguez-Escrich et al. (2005) presents a synthetic enantiopure chiral resolution reagent for analyzing α-chiral amines, showcasing the utility of fluorinated compounds in analytical chemistry (Rodríguez-Escrich et al., 2005).

Material Properties and Polymer Synthesis

  • Research by Sun et al. (2015) delves into the reactivities and mechanisms of amines with bis-benzoxazine monomers, highlighting the potential of fluorinated amines in improving the properties and processability of thermosetting resins. This underscores the application of such compounds in developing advanced materials with tailored properties (Sun et al., 2015).

Fluorescence and Sensing Applications

  • The development of fluorescent probes based on fluorinated compounds for the detection of amine vapors and their application in environmental monitoring and food safety is exemplified by the work of Gao et al. (2016). They developed a fluorescent sensor for light-up detection of amine vapors, demonstrating the utility of such compounds in creating sensitive and selective sensors for harmful substances (Gao et al., 2016).

Advanced Optical Materials

  • The synthesis of polyphenols derived from 4-fluorobenzaldehyde and the investigation of the effects of electron-donating groups on their physical properties showcase the potential of fluorinated compounds in the development of advanced optical materials. Kaya et al. (2012) explored how these properties impact the thermal stability, electrochemical behavior, and conductivity, illustrating the versatility of fluorinated compounds in material science (Kaya et al., 2012).

Properties

IUPAC Name

(3R,4S)-4-fluoro-N-(3-methylphenyl)oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-8-3-2-4-9(5-8)13-11-7-14-6-10(11)12/h2-5,10-11,13H,6-7H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXRHSHRXAAKKR-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2COCC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N[C@@H]2COC[C@H]2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.